molecular formula C14H19FN2S B215746 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

Numéro de catalogue B215746
Poids moléculaire: 266.38 g/mol
Clé InChI: JFEXWMPLKSPDOA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play an important role in gene transcription and have been implicated in various diseases, including cancer and inflammation. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases. In

Mécanisme D'action

BET proteins contain two bromodomains that bind to acetylated lysine residues on histones, allowing for the recruitment of transcriptional machinery and the activation of gene expression. 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and leading to the suppression of gene transcription. This mechanism of action is similar to other BET inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects
1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been shown to have a selective effect on BET proteins, with minimal off-target effects on other bromodomain-containing proteins. In preclinical studies, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been well-tolerated and has not shown any significant toxicity. In addition to its anti-tumor and anti-inflammatory effects, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to have potential therapeutic benefits in other diseases, such as sickle cell disease and heart failure.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea is its high selectivity for BET proteins, which allows for a more targeted approach to gene regulation. Another advantage is its potential for use in combination with other therapies, such as chemotherapy and immunotherapy. However, one limitation is the need for further optimization of the synthesis method to improve the yield and scalability of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea production. Another limitation is the lack of clinical data on the safety and efficacy of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea in humans.

Orientations Futures

For 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea research include the optimization of the synthesis method, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential for use in combination with other therapies. Other areas of research include the identification of biomarkers that can predict response to 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea treatment and the development of more potent and selective BET inhibitors. Overall, 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea shows great promise as a therapeutic agent for various diseases, and further research is needed to fully understand its potential.

Méthodes De Synthèse

The synthesis of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea involves several steps, including the reaction of 4-fluorophenylacetic acid with cyclopentylmagnesium bromide, followed by the reaction of the resulting cyclopentylphenylacetic acid with thiourea. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The purity of 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea is typically greater than 95%.

Applications De Recherche Scientifique

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied in preclinical models of cancer and inflammation. In vitro studies have shown that 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea inhibits the binding of BET proteins to acetylated histones, leading to decreased expression of genes involved in cell proliferation and inflammation. In vivo studies have demonstrated that 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has anti-tumor activity in various cancer models, including acute myeloid leukemia, multiple myeloma, and prostate cancer. 1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma.

Propriétés

Nom du produit

1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

Formule moléculaire

C14H19FN2S

Poids moléculaire

266.38 g/mol

Nom IUPAC

1-cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea

InChI

InChI=1S/C14H19FN2S/c15-12-7-5-11(6-8-12)9-10-16-14(18)17-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H2,16,17,18)

Clé InChI

JFEXWMPLKSPDOA-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)F

SMILES canonique

C1CCC(C1)NC(=S)NCCC2=CC=C(C=C2)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.